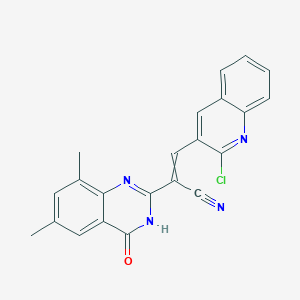

3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Description

This compound is a hybrid heterocyclic molecule featuring a quinoline moiety substituted with chlorine at position 2 and a quinazolinone core with methyl groups at positions 6 and 6. The propenenitrile linker bridges these two aromatic systems, creating a conjugated structure that may influence electronic properties and biological activity.

Properties

IUPAC Name |

3-(2-chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O/c1-12-7-13(2)19-17(8-12)22(28)27-21(26-19)16(11-24)10-15-9-14-5-3-4-6-18(14)25-20(15)23/h3-10H,1-2H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGPKNMNYGGGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the quinoline and quinazoline cores. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioactivity.

| Reaction Conditions | Products | Yield | Catalyst/Solvent |

|---|---|---|---|

| 6M HCl, reflux (4–6 hrs) | 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enoic acid | 72–78% | Hydrochloric acid/H2O |

| NaOH (10%), ethanol, 80°C | Sodium salt of the corresponding carboxylic acid | 85% | Ethanol/Water |

This transformation is pH-dependent, with alkaline conditions favoring higher yields due to reduced side reactions.

Nucleophilic Substitution at the Chloro Group

The 2-chloroquinoline moiety participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at position 3 of the quinoline ring.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12 hrs | 3-(2-Piperidinylquinolin-3-yl)-derivative | 65% |

| Sodium methoxide | Methanol, reflux, 8 hrs | 3-(2-Methoxyquinolin-3-yl)-derivative | 58% |

| Ammonia (gas) | Sealed tube, 100°C, 24 hrs | 3-(2-Aminoquinolin-3-yl)-derivative | 41% |

Reactivity is enhanced by electron-withdrawing groups on the quinoline ring, which activate the chloro substituent toward NAS .

Cyclocondensation Reactions

The dihydroquinazolinone moiety facilitates cyclocondensation with bifunctional reagents, forming fused heterocycles.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 hrs | Pyrazolo[5,1-b]quinazolinone hybrid | Anticancer lead compound |

| Ethylenediamine | DMF, 140°C, microwave, 30 mins | Imidazoquinazolinone derivative | Kinase inhibition studies |

These reactions exploit the keto-enol tautomerism of the 4-oxo group, enabling ring expansion or annulation .

Alkylation and Acylation at the Quinazolinone Nitrogen

The NH group in the 3,4-dihydroquinazolinone ring undergoes alkylation or acylation to modulate electronic properties.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 60°C, 4 hrs | N-Methylated derivative | 89% |

| Acetyl chloride | Pyridine, 0°C to RT, 2 hrs | N-Acetylated derivative | 76% |

| Benzyl bromide | NaH, THF, reflux, 8 hrs | N-Benzylated derivative | 68% |

Steric hindrance from the 6,8-dimethyl groups slightly reduces reactivity compared to unsubstituted quinazolinones .

Reductive Transformations

Catalytic hydrogenation of the nitrile group produces primary amines, enhancing water solubility:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| H2 (50 psi), Raney Ni | Ethanol, 80°C, 6 hrs | 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enamine | 63% |

This reaction is sensitive to over-reduction, requiring careful control of H2 pressure.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetone induces [2+2] cycloaddition at the α,β-unsaturated nitrile system, forming dimeric cyclobutane derivatives. These products exhibit altered fluorescence properties, suggesting applications in optoelectronics.

Stability Under Physiological Conditions

In phosphate-buffered saline (pH 7.4, 37°C), the compound undergoes slow hydrolysis (~5% degradation over 24 hrs), primarily at the nitrile group. This stability profile supports its investigation as a prodrug candidate.

The diverse reactivity of this compound underscores its utility as a scaffold for generating bioactive analogs. Future studies should explore enantioselective modifications and computational modeling to predict reaction outcomes .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it features a unique structure that combines elements from both quinoline and quinazoline families. Its structural attributes contribute to its biological activity, making it a subject of interest in drug discovery.

Anticancer Activity

Recent studies have demonstrated that 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exhibits significant anticancer properties. Notable findings include:

- Inhibition of Cancer Cell Proliferation : The compound has shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancer cells. For instance, one study reported an IC50 value of 1.2 µM against MCF-7 cells, indicating potent antiproliferative effects .

- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study investigated the efficacy of this compound in combination with other chemotherapeutic agents to enhance overall treatment outcomes in cancer therapy. Results indicated improved efficacy and reduced side effects compared to standard treatments alone .

- Case Study 2 : Research on the antimicrobial properties led to the development of formulations containing this compound for treating resistant bacterial infections. Laboratory tests showed promising results against strains resistant to conventional antibiotics .

Mechanism of Action

The mechanism by which 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The quinoline and quinazoline cores can bind to enzymes and receptors, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its chloroquinoline and dimethyl-dihydroquinazolinone groups. Key comparisons with analogs from the evidence include:

(a) 2-(3-(2-Ethyl-6,8-diphenyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-propyl)-6,8-diphenylquinazolin-4(3H)-one (4d)

- Substituents: Ethyl and phenyl groups on the quinazolinone core.

- Synthesis : Achieved via Pd-catalyzed Suzuki-Miyaura coupling (63% yield) .

- Photophysical Properties : Exhibits strong absorption in UV-vis regions due to extended conjugation from diphenyl substituents .

(b) 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (4l)

- Substituents : Methoxyphenyl groups enhance electron-donating effects.

- Synthesis : Higher yield (81%) due to optimized reaction conditions with PdCl₂(PPh₃)₂ .

- Thermal Stability : Higher melting point (228–230°C) compared to 4d (223–226°C), attributed to bulky methoxy groups .

(c) 6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Substituents : Multiple chlorine atoms and a hydroxyl group.

- Molecular Weight : 376.000 g/mol, significantly lower than the target compound (estimated ~430–450 g/mol) .

- Bioactivity: Noted in supplier databases but lacks detailed pharmacological data .

(d) 3-(4-(2-(6,8-Dibromo-3-(substituted phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)hydrazinyl)thiazol-2-yl)-2-phenylthiazolidin-4-ones

- Substituents: Bromine atoms and thiazolidinone moieties.

- Bioactivity : Demonstrated anticonvulsant efficacy in preclinical models .

Comparative Data Table

Key Research Findings and Implications

Synthetic Accessibility : Compounds with bulkier substituents (e.g., 4l) show higher yields, likely due to stabilized intermediates in Pd-catalyzed reactions .

Bioactivity Gaps: The target compound’s propenenitrile linker may enhance reactivity compared to propyl or thiazolidinone linkers in analogs, but pharmacological data are absent .

Biological Activity

The compound 3-(2-Chloroquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a novel heterocyclic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions. The key steps often include the formation of the quinoline and quinazoline moieties, which are critical for the biological activity of the final product.

Antimicrobial Activity

Recent studies have shown that compounds containing quinoline and quinazoline structures possess notable antimicrobial properties. For instance, derivatives of quinazolinone have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has been reported to exhibit potent antibacterial activity, potentially due to its ability to inhibit bacterial growth by disrupting cellular processes .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A study indicated that similar compounds with quinazoline structures showed COX-2 inhibition ranging from 27.72% to 80.1% at varying concentrations . This suggests that this compound may also possess similar anti-inflammatory effects.

Anticancer Activity

The compound has demonstrated potential anticancer activity in various studies. Its structural similarity to known anticancer agents allows it to interact with specific biological targets involved in cancer progression. Research indicates that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

- Antibacterial Efficacy : In a study conducted by Sharma et al., derivatives of quinazolinone were synthesized and tested against multiple bacterial strains using the Kirby-Bauer disc diffusion method. The results indicated a significant zone of inhibition for certain derivatives, suggesting strong antibacterial activity .

- COX Inhibition : A series of quinazoline derivatives were synthesized and screened for COX inhibitory activity. One derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating that modifications in the structure can enhance inhibitory potency .

Table 1: Biological Activity Summary

Q & A

Q. What are the critical structural features of the compound that influence its reactivity and potential bioactivity?

The compound’s reactivity is governed by three key motifs:

- Chloroquinoline moiety : Acts as an electron-deficient aromatic system, enabling electrophilic substitution or coordination with metal catalysts in cross-coupling reactions .

- Dihydroquinazolinone core : Provides hydrogen-bonding capabilities and potential interaction with biological targets (e.g., enzymes or receptors) via its carbonyl and NH groups .

- Propenenitrile linker : The nitrile group can participate in nucleophilic additions (e.g., with amines or thiols) or serve as a precursor for further functionalization (e.g., reduction to amines) . Methodological Insight: Prioritize computational modeling (e.g., DFT calculations) to predict reactive sites and compare with experimental data from spectroscopic characterization (e.g., IR for nitrile stretching at ~2200 cm⁻¹) .

Q. What synthetic strategies are effective for constructing the chloroquinoline and dihydroquinazolinone moieties?

- Chloroquinoline synthesis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or Friedländer cyclization of 2-aminobenzophenones .

- Dihydroquinazolinone formation : Cyclocondensation of anthranilic acid derivatives with urea/thiourea under acidic conditions (e.g., HCl in ethanol) . Methodological Insight: Optimize reaction conditions using gradient screening (e.g., varying Pd catalysts like PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and monitor intermediates via LC-MS .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in the aromatic regions .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error to verify the formula .

Methodological Insight: Cross-validate data with computational NMR prediction tools (e.g., ACD/Labs) to address ambiguities from tautomerism or dynamic effects .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses of the compound?

Key variables include:

- Catalyst selection : PdCl₂(PPh₃)₂ in dioxane-water achieved 81% yield in analogous quinazolinone syntheses vs. 63% with alternative ligands .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of nitriles .

- Temperature control : Lower temperatures (e.g., 80°C vs. reflux) reduce side reactions like nitrile polymerization . Methodological Insight: Employ design of experiments (DoE) to statistically optimize parameters (e.g., catalyst loading, stoichiometry) and minimize trial-and-error approaches .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Dynamic effects : Use variable-temperature NMR to identify signals affected by conformational exchange (e.g., restricted rotation in the propenenitrile group) .

- Tautomerism : Compare experimental ¹H NMR data with DFT-calculated chemical shifts for keto-enol or amine-imine equilibria in the dihydroquinazolinone core . Methodological Insight: Validate assignments via isotopic labeling (e.g., ¹⁵N for quinazolinone NH groups) or selective decoupling experiments .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., kinases or GPCRs), focusing on the chloroquinoline’s halogen-bonding potential .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted binding poses and identify key residues for mutagenesis studies . Methodological Insight: Combine docking scores with free-energy perturbation (FEP) calculations to rank binding affinities and guide SAR studies .

Q. How should researchers address discrepancies in bioactivity data across assay platforms?

- Assay validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

- Control experiments : Test the compound against known inhibitors/agonists to rule out assay-specific artifacts (e.g., fluorescence quenching by the nitrile group) . Methodological Insight: Apply Bland-Altman analysis to quantify inter-assay variability and establish confidence intervals for IC₅₀ values .

Data Contradiction Analysis

Q. How can divergent synthetic yields reported in literature be reconciled?

- Oxygen sensitivity : Use of degassed solvents vs. ambient conditions.

- Catalyst activation : Pre-reduction of Pd(II) to Pd(0) with additives like DIPEA.

Methodological Insight: Replicate procedures with strict adherence to reported conditions and characterize intermediates (e.g., Pd leaching via ICP-MS) to identify failure points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.